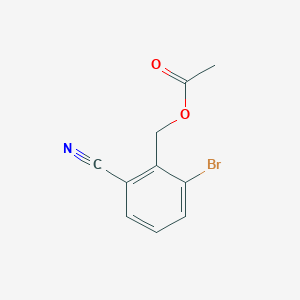![molecular formula C14H11BrFNO B2883471 4-bromo-2-{(E)-[(3-fluoro-2-methylphenyl)imino]methyl}phenol CAS No. 1232817-88-7](/img/structure/B2883471.png)
4-bromo-2-{(E)-[(3-fluoro-2-methylphenyl)imino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2-{(E)-[(3-fluoro-2-methylphenyl)imino]methyl}phenol is a chemical compound with the molecular formula C14H11BrFNO and a molecular weight of 308.15 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group (a benzene ring with a hydroxyl group), a bromine atom attached to the benzene ring, and a side chain containing a fluorine atom and a methyl group .Applications De Recherche Scientifique
Chemosensors and Metal Complexes
4-Bromo-2-{(E)-[(3-fluoro-2-methylphenyl)imino]methyl}phenol, and related bromoaniline-based Schiff base chemosensors, have been explored for detecting metal ions. These substances are effective in the selective and notable detection of Cu2+ and Zn2+ ions, leading to the formation of new metal complexes with notable CH...π/π...π stacking interactions. Such complexes are further utilized in the detection of Al3+ and Hg2+ ions via fluorescence quenching. This application has also been extended to construct molecular memory devices, highlighting their multisensoric properties. Additionally, the DNA- and human serum albumin (HSA)-binding efficacies of these complexes have been examined, showing varying degrees of binding abilities and potential for bioanalytical applications (Das et al., 2021).
Structural and Thermal Analyses
Another significant area of research involves the synthesis, structural, and thermal analyses of metal complexes derived from compounds similar to this compound. These studies focus on understanding the coordination geometries of such complexes and their thermal stability. The compounds' interaction with different metals, such as copper and vanadium, and their thermal degradation pathways, provide insights into their potential applications in materials science and catalysis (Takjoo et al., 2013).
Computational Studies
Computational studies, such as density functional theory (DFT) calculations, have been conducted to understand the electronic properties of similar compounds. These studies explore molecular structures, electrostatic potential, atomic charges, and molecular orbital energies. Such research aids in predicting the compound's reactivity, stability, and potential as a ligand in complex formations, which is crucial for designing new materials and pharmaceuticals (Tanak, 2019).
Corrosion Inhibition
These compounds have also been investigated for their corrosion inhibition properties. Studies have shown that certain imines, including those similar to this compound, exhibit significant inhibition effects on the corrosion of metals in acidic environments. This research is particularly relevant for industrial applications where corrosion resistance is vital (Shanbhag et al., 2007).
Anticancer Activity
The potential anticancer activities of these compounds and their metal complexes have been explored. Studies involve synthesizing new ligands and metal complexes and evaluating their biological activities against various cancer cell lines. The results indicate that these complexes could inhibit cancer cell proliferation, making them promising candidates for further investigation in cancer treatment (Al-sahlanee & Al-amery, 2018).
Propriétés
IUPAC Name |
4-bromo-2-[(3-fluoro-2-methylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO/c1-9-12(16)3-2-4-13(9)17-8-10-7-11(15)5-6-14(10)18/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCFCIGPQVFKMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)N=CC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

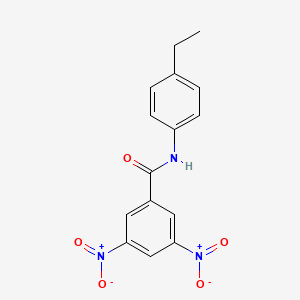
![2-[Bis(3,5-trifluoromethylphenylphosphino)-3,6-dimethoxy]-2',6'-dimethylamino-1,1'-biphenyl](/img/structure/B2883390.png)
![2-methyl-4-(phenylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2883391.png)
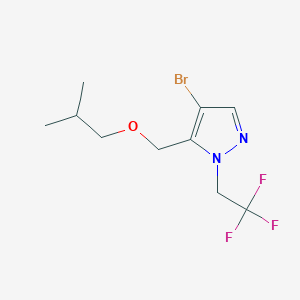


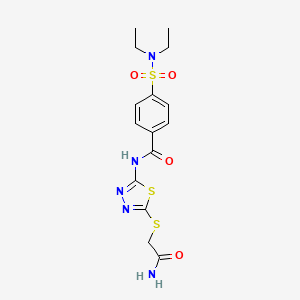

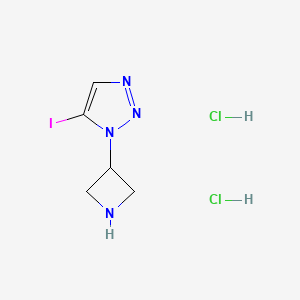
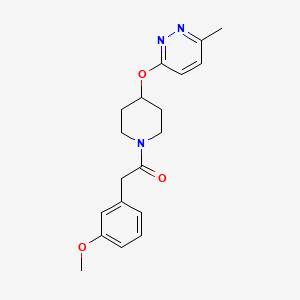
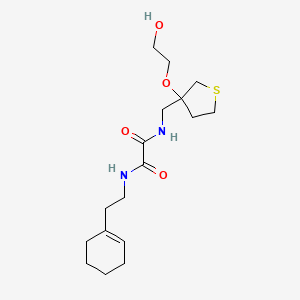
![N-(1-cyanocyclopentyl)-2-{[2-(4-hydroxypiperidin-1-yl)phenyl]amino}acetamide](/img/structure/B2883407.png)
